5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Lipophilicity LogP Drug-likeness

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 1158973-94-4, molecular formula C₁₀H₉F₂NO, MW 197.18) is a fluorinated oxindole building block within the 3,3-dialkylindolin-2-one class. It features two key structural elements: a 5,7-difluoro substitution on the fused phenyl ring and a gem-dimethyl group at the C3 position of the lactam ring.

Molecular Formula C10H9F2NO
Molecular Weight 197.18 g/mol
Cat. No. B13208013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Molecular FormulaC10H9F2NO
Molecular Weight197.18 g/mol
Structural Identifiers
SMILESCC1(C2=C(C(=CC(=C2)F)F)NC1=O)C
InChIInChI=1S/C10H9F2NO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14)
InChIKeyGMDVICZFWGHIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one: Core Properties and Structural Identity for Targeted Procurement


5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 1158973-94-4, molecular formula C₁₀H₉F₂NO, MW 197.18) is a fluorinated oxindole building block within the 3,3-dialkylindolin-2-one class . It features two key structural elements: a 5,7-difluoro substitution on the fused phenyl ring and a gem-dimethyl group at the C3 position of the lactam ring. Computed physicochemical properties from vendor technical datasheets include a calculated LogP of ~2.19 and a topological polar surface area (TPSA) of 29.1 Ų . Closely related analogs include the non-fluorinated parent, 3,3-dimethylindolin-2-one (CAS 19155-24-9, MW 161.2, LogP ~2.05, TPSA 29.1 Ų) [1], and the non-methylated counterpart, 5,7-difluoroindolin-2-one (CAS 247564-59-6, MW 169.13, LogP 1.39–1.60, TPSA 29.1 Ų) .

Why In-Class Oxindole Building Blocks Cannot Substitute for 5,7-Difluoro-3,3-dimethylindolin-2-one in Progesterone Receptor Modulator Synthesis


Indolin-2-one analogs with different substitution patterns are not interchangeable because both the 5,7-difluoro motif and the C3 gem-dimethyl group independently control critical properties – lipophilicity, metabolic stability, and downstream biological function. 5,7-Difluorination on the indole ring has been established as a bioisosteric strategy that enhances metabolic stability and target binding in antiviral programs [1], while the 3,3-dialkyl group determines the functional agonist/antagonist switch at the progesterone receptor (dimethyl = antagonist; spirocyclohexyl = agonist) [2]. Removing either feature changes LogP by ~0.6–0.8 units and eliminates the exact pharmacophore required for subsequent cross-coupling in 5-aryloxindole PR modulator synthesis. Consequently, generic substitution risks failed library synthesis, incorrect lipophilicity-driven assay outcomes, and loss of the specific structure-activity relationship demonstrated by clinical candidates such as WAY-255348.

Quantitative Comparative Evidence: 5,7-Difluoro-3,3-dimethylindolin-2-one Against Closest Structural Analogs


Lipophilicity Fine-Tuning: LogP Comparison Against Non-Methylated Analog 5,7-Difluoroindolin-2-one

The target compound exhibits a computed LogP of 2.19 , which represents a +0.80 LogP unit increase over the non-methylated comparator 5,7-difluoroindolin-2-one (LogP 1.39) . This difference is solely attributable to the C3 gem-dimethyl substitution, as both compounds share the identical 5,7-difluoro pattern and oxindole core.

Lipophilicity LogP Drug-likeness

Fluorine Imprint on Lipophilicity: LogP Comparison Against Non-Fluorinated 3,3-Dimethylindolin-2-one

Introducing the 5,7-difluoro pattern onto the 3,3-dimethylindolin-2-one scaffold produces a modest ΔLogP of +0.14 units (target LogP 2.19 vs. 3,3-dimethylindolin-2-one LogP 2.05 [1]). This demonstrates that meta-difluorination on the fused phenyl ring exerts a relatively small lipophilicity perturbation compared to the C3 gem-dimethyl contribution, enabling independent optimization of metabolic stability and logP.

Fluorination LogP modulation Isosteric replacement

Redox Partner Differentiation: LogP Comparison Against Reduced Indoline Analog 5,7-Difluoro-3,3-dimethylindoline

The target 2-oxindole (LogP 2.19) is significantly less lipophilic than its fully reduced counterpart, 5,7-difluoro-3,3-dimethylindoline (LogP 2.67) , a ΔLogP of −0.48 units. The C2 carbonyl is responsible for this difference and also provides a critical hydrogen bond acceptor for target engagement, as exploited in kinase and PR modulator pharmacophores [1].

Carbonyl function Hydrogen bonding Reactivity

Class-Level Metabolic Advantage: 5,7-Difluoroindole Scaffold Confers Resistance to Aldehyde Oxidase Metabolism

Although direct experimental metabolic stability data for the exact target compound are not publicly available, a closely related 5,7-difluoroindole derivative (compound 11a) demonstrated that the 5,7-difluoro substitution pattern eliminates susceptibility to aldehyde oxidase (AO)-mediated metabolism, a known liability of the 7-azaindole scaffold [1]. This property is not shared by non-fluorinated or monohalogenated indole/oxindole analogs.

Metabolic stability Aldehyde oxidase Influenza antiviral

Critical Intermediate for Progesterone Receptor Modulator WAY-255348 and Structural Analogs

The target compound is the direct core intermediate for constructing 5-aryloxindole progesterone receptor (PR) modulators such as WAY-255348, where the 5,7-difluoro-3,3-dimethyl motif is retained in the final pharmaceutical agent [1]. In that series, the 3,3-dimethyl group was shown to confer PR antagonism (small dialkyl = antagonist) while larger spirocyclic groups produced agonism, establishing a clear structure-function relationship tied to the C3 substituent size [1].

Progesterone receptor PR antagonist Oxindole intermediate

Regioisomeric Differentiation: 5,7-Difluoro vs. 6,7-Difluoro Substitution on the 3,3-Dimethylindolin-2-one Core

The 6,7-difluoro regioisomer (CAS 1504990-25-3) shares an identical computed LogP (2.19) with the target 5,7-difluoro compound . However, moving fluorine from C5 to C6 alters the electronic distribution of the aromatic ring (resonance and inductive effects at the C5 para-position relative to the NH), which is expected to differentially modulate electrophilic aromatic substitution reactivity and π-stacking interactions critical for target binding. No head-to-head biological comparison is publicly available, but the C5 position is established as a critical point for cross-coupling in the PR modulator series [1].

Regioisomer Fluorine position PD/PK differentiation

Recommended Application Scenarios for 5,7-Difluoro-3,3-dimethylindolin-2-one Based on Comparative Evidence


Progesterone Receptor Antagonist Lead Optimization and Preclinical Development

This compound is the core intermediate for synthesizing 5-aryloxindole PR antagonists, exemplified by WAY-255348, which demonstrated potent PR antagonism (IC₅₀ 33 nM in T47D cell alkaline phosphatase assay), robust in vivo contraceptive efficacy, and favorable pharmacokinetics in rodents and nonhuman primates [1]. The 3,3-dimethyl group is essential for the antagonist functional phenotype, as larger spirocyclic substitutions switch the functional response to agonism [1]. Procurement of this specific intermediate is mandatory for replicating or extending this published clinical candidate series.

Kinase Inhibitor Library Design Requiring Metabolic Stability and Balanced Lipophilicity

The 5,7-difluoro pattern on an oxindole scaffold offers resistance to aldehyde oxidase metabolism, a major clearance pathway that limits the development of aza-indole kinase inhibitors [2]. The computed LogP of 2.19 positions this compound within the optimal range for oral absorption (LogP 1–3), and the TPSA of 29.1 Ų does not increase upon fluorination relative to the non-fluorinated 3,3-dimethylindolin-2-one core , allowing formulation groups to incorporate the fluorine-driven metabolic advantage without the penalty of increased polar surface area. This scaffold is most suitable for kinase inhibitor programs where in vivo half-life in human models is a key selection criterion.

Synthesis of C5-Functionalized Fluorinated Oxindole Derivatives via Cross-Coupling

The 5,7-difluoro substitution pattern places fluorine atoms meta and para to the ring NH, creating a unique electronic environment for regioselective cross-coupling reactions. The C5 fluorine serves as a leaving group or directing element in transition-metal-catalyzed transformations, enabling late-stage diversification at the C5 position to generate 5-aryl or 5-heteroaryl oxindoles [1][2]. This application leverages the regioisomeric specificity of the target compound relative to other difluoro isomers (e.g., 4,6-difluoro or 6,7-difluoro), which have different electronic profiles and cannot replicate the same coupling selectivity.

Fragment-Based Drug Discovery Targeting Nuclear Hormone Receptors

With a molecular weight of 197.18 Da, 1 hydrogen bond donor, and 1 hydrogen bond acceptor, this compound fits the 'Rule of 3' criteria for fragment-based screening libraries . Unlike the non-methylated 5,7-difluoroindolin-2-one (MW 169.13, LogP 1.39), the target compound's higher LogP (2.19) and increased steric bulk at C3 improve occupancy of lipophilic pockets in nuclear hormone receptor ligand-binding domains, as demonstrated crystallographically for analog compounds targeting the androgen and progesterone receptors [1]. This makes it a preferred fragment for soaking and co-crystallization campaigns in steroid receptor programs.

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